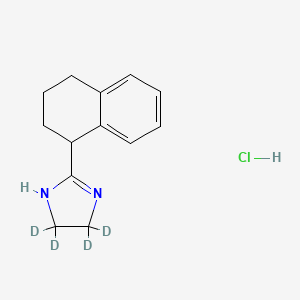

Tetrahydrozoline-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydrozoline-d4 hydrochloride (THZ-d4 HCl) is an important synthetic compound that is widely used in scientific research. It is used for a variety of purposes, including synthesis and biochemical experiments.

Mecanismo De Acción

THZ-d4 HCl acts as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus, inhibits the activity of the enzyme.

Biochemical and Physiological Effects

THZ-d4 HCl can have a variety of biochemical and physiological effects. It can inhibit enzymes, which can lead to changes in metabolic pathways and physiological processes. It can also affect the expression of genes, leading to changes in gene expression and protein production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

THZ-d4 HCl has several advantages for laboratory experiments. It is relatively inexpensive, non-toxic, and easy to use. It is also stable and can be stored for long periods of time. However, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.

Direcciones Futuras

There are several possible future directions for THZ-d4 HCl research. It could be used to study the structure and function of proteins, as well as to study the structure and function of other biological molecules. It could also be used to study the effects of environmental stressors on biochemical pathways, as well as to develop new drugs and treatments. Additionally, it could be used to study the effects of genetic mutations on biochemical pathways, as well as to study the effects of drugs on biochemical pathways. Finally, THZ-d4 HCl could be used to study the effects of genetic and environmental factors on disease progression and the development of new treatments.

Métodos De Síntesis

THZ-d4 HCl is synthesized by a process known as “hydrochlorination”. This process involves the reaction of an alkene with hydrogen chloride in the presence of a catalyst, such as zinc chloride. The reaction produces a chlorinated alkene, which is then reacted with an acid to form THZ-d4 HCl. The reaction is typically carried out at room temperature and requires a few hours to complete.

Aplicaciones Científicas De Investigación

THZ-d4 HCl is used in a variety of scientific research applications. It is used as a reagent in biochemical experiments, as a substrate for enzyme assays, and as a fluorescent label for proteins. It is also used to study the structure and function of proteins, as well as to study the structure and function of other biological molecules.

Propiedades

IUPAC Name |

4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORNXNYWNIWEY-JRWKTVICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246814-66-3 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)